5-Chloro-3-pyrrol-1-yl-benzofuran-2-carboxylic acid methyl ester
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Overview
Description
5-Chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid methyl ester: is a chemical compound with the following properties:
CAS Number: 499211-98-2
Molecular Formula: C₁₃H₈ClNO₃
Molecular Weight: 261.66 g/mol
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of 5-chloro-2-hydroxybenzoic acid with pyrrole, followed by esterification with methanol. The detailed reaction conditions and mechanisms can be found in scientific literature .
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up. Optimization for large-scale production would require further investigation.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions could yield reduced derivatives of the compound.
Substitution: Substitution reactions at the chloro and carboxylic acid positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acid chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl₃).
Major Products: The specific products formed during these reactions would depend on reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications.
Industry: For the synthesis of specialized materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it with related benzofuran derivatives. Further exploration would reveal its unique features.
Properties
IUPAC Name |
methyl 5-chloro-3-pyrrol-1-yl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-18-14(17)13-12(16-6-2-3-7-16)10-8-9(15)4-5-11(10)19-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCOYYDXZHMCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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